molecular formula C8H16BF3KNO2 B13515575 Potassium (2-((tert-butoxycarbonyl)amino)propyl)trifluoroborate

Potassium (2-((tert-butoxycarbonyl)amino)propyl)trifluoroborate

Cat. No.: B13515575
M. Wt: 265.13 g/mol
InChI Key: VJNGBLLUDQOJIK-UHFFFAOYSA-N
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Description

Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H16BF3NO2K and a molecular weight of 265.13 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group, a tert-butyl carbamate group, and a potassium ion. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

tert-butyl carbamate+boron trifluoride+potassium basepotassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate\text{tert-butyl carbamate} + \text{boron trifluoride} + \text{potassium base} \rightarrow \text{potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate} tert-butyl carbamate+boron trifluoride+potassium base→potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product in a high-purity form .

Chemical Reactions Analysis

Types of Reactions

Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from reactions involving potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate depend on the type of reaction. For example, nucleophilic substitution reactions may yield substituted boron compounds, while hydrolysis can produce tert-butyl carbamate and boronic acid derivatives .

Scientific Research Applications

Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can form stable complexes with various nucleophiles, facilitating the formation of new chemical bonds. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other similar compounds. Its trifluoroborate group offers unique properties for forming stable complexes, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C8H16BF3KNO2

Molecular Weight

265.13 g/mol

IUPAC Name

potassium;trifluoro-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]boranuide

InChI

InChI=1S/C8H16BF3NO2.K/c1-6(5-9(10,11)12)13-7(14)15-8(2,3)4;/h6H,5H2,1-4H3,(H,13,14);/q-1;+1

InChI Key

VJNGBLLUDQOJIK-UHFFFAOYSA-N

Canonical SMILES

[B-](CC(C)NC(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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